(1Z)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
5-[4,4-DIMETHYL-2-OXO-6-({[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as pyridyl, oxadiazole, pyrroloquinoline, and thiazolone
Preparation Methods
The synthesis of 5-[4,4-DIMETHYL-2-OXO-6-({[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrroloquinoline core, followed by the introduction of the oxadiazole and thiazolone moieties. Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions, using reagents like halogens or alkylating agents.
Major Products: Depending on the reaction conditions, the major products can include oxidized or reduced forms of the compound, as well as various substituted derivatives.
Scientific Research Applications
5-[4,4-DIMETHYL-2-OXO-6-({[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[4,4-DIMETHYL-2-OXO-6-({[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:
Pyrroloquinoline derivatives: Known for their biological activity.
Oxadiazole derivatives: Often used in medicinal chemistry for their antimicrobial properties.
Thiazolone derivatives: Investigated for their potential as enzyme inhibitors.
This compound’s unique structure allows it to exhibit a broader range of activities and applications compared to its analogs.
Properties
Molecular Formula |
C24H17N5O3S3 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(5Z)-5-[11,11-dimethyl-2-oxo-9-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17N5O3S3/c1-24(2)10-13(11-34-22-28-27-20(32-22)12-6-8-25-9-7-12)14-4-3-5-15-16(21(31)29(24)17(14)15)18-19(30)26-23(33)35-18/h3-10H,11H2,1-2H3,(H,26,30,33)/b18-16- |
InChI Key |
YZZTURKRXQRKCJ-VLGSPTGOSA-N |
Isomeric SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC=C2)CSC5=NN=C(O5)C6=CC=NC=C6)C |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC=C2)CSC5=NN=C(O5)C6=CC=NC=C6)C |
Origin of Product |
United States |
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